molecular formula C8H11NO2 B13797409 Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate CAS No. 76100-65-7

Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate

Cat. No.: B13797409
CAS No.: 76100-65-7
M. Wt: 153.18 g/mol
InChI Key: YKJWWSPTZQSDFQ-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[310]hex-2-ene-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields either the exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the dirhodium(II)-catalyzed cyclopropanation suggests potential for large-scale synthesis. Advances in generating diazo compounds in flow systems have improved the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, thermal isomerization can lead to the formation of quinoxaline derivatives .

Mechanism of Action

The mechanism of action of ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-azabicyclo[310]hex-2-ene-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

76100-65-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-6H,2-4H2,1H3

InChI Key

YKJWWSPTZQSDFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NCC2C1C2

Origin of Product

United States

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